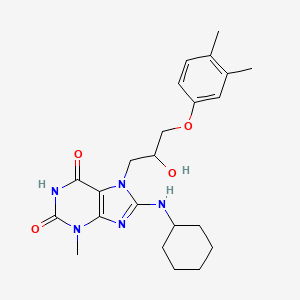

8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a cyclohexylamino group at position 8 and a substituted phenoxypropyl chain at position 7 of the purine scaffold. This compound belongs to a broader class of xanthine derivatives, which are studied for their pharmacological activities, including adenosine receptor modulation .

Properties

IUPAC Name |

8-(cyclohexylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-14-9-10-18(11-15(14)2)32-13-17(29)12-28-19-20(27(3)23(31)26-21(19)30)25-22(28)24-16-7-5-4-6-8-16/h9-11,16-17,29H,4-8,12-13H2,1-3H3,(H,24,25)(H,26,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFRLZASIYRVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , with the CAS number 919020-12-5 , is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C23H31N5O4

- Molecular Weight : 441.5233 g/mol

- SMILES : OC(Cn1c(NC2CCCCC2)nc2c1c(=O)[nH]c(=O)n2C)COc1ccc(c(c1)C)C

This compound features a complex structure that includes a cyclohexylamino group and a dimethylphenoxy group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that it may influence several pathways:

- Adenosine Receptor Modulation : As a purine derivative, it may act as an agonist or antagonist at adenosine receptors, which are implicated in numerous physiological processes including inflammation and neurotransmission.

- Inhibition of Enzymatic Activity : The structural motifs present in the compound suggest potential inhibition of enzymes involved in purine metabolism.

Antioxidant Activity

Studies have indicated that compounds similar to this purine derivative exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related cellular damage.

Anti-inflammatory Properties

Research has demonstrated that the compound may possess anti-inflammatory effects, potentially through the modulation of cytokine release or inhibition of inflammatory pathways.

In Vitro Studies

In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported an IC50 value indicating effective cytotoxicity against human cancer cell lines, suggesting potential as a chemotherapeutic agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 22 |

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study observed significant tumor reduction in xenograft models treated with the compound compared to controls.

Safety and Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.

Comparison with Similar Compounds

8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-1H-purine-2,6-dione

- Key Differences: Amino Substituent: Hexylamino (C6H13NH-) replaces cyclohexylamino, increasing hydrophobicity. Phenoxy Group: 4-Methoxyphenoxy (electron-donating methoxy) replaces 3,4-dimethylphenoxy (electron-neutral methyl groups). Purine Methylation: Additional methyl groups at positions 1 and 3.

- Molecular Formula : C23H34N6O5

- Molecular Weight : 474.55 g/mol .

8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(3-(3,4-Dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(Cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Key Differences: Substitutions: Lacks the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain; instead, positions 1 and 7 are substituted with ethyl and methyl groups. Molecular Simplicity: Smaller molecular weight (305.38 g/mol) due to absence of the phenoxypropyl moiety.

- Molecular Formula : C14H23N5O2 .

Discussion of Substituent Effects

- Amino Group Variations: Cyclohexylamino (Target): Enhances lipophilicity and may improve membrane permeability compared to aliphatic chains (e.g., hexylamino or isobutylamino) .

- Phenoxypropyl Chain Modifications: 3,4-Dimethylphenoxy (Target, ): Methyl groups increase steric bulk, possibly reducing rotational freedom and stabilizing specific conformations. 4-Methoxyphenoxy : Methoxy’s electron-donating nature could alter electronic distribution, affecting binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.